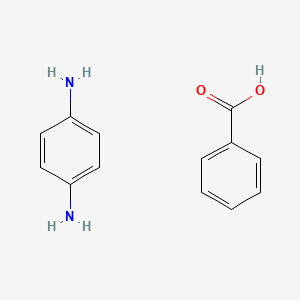

Benzene-1,4-diamine;benzoic acid

Description

Context within Molecular and Supramolecular Chemistry Research

In the expansive landscape of molecular and supramolecular chemistry, the interaction between molecules through non-covalent forces is a cornerstone of research. The Benzene-1,4-diamine and benzoic acid system serves as a model for understanding these interactions, which are crucial for the development of new materials, including pharmaceuticals and functional organic solids. Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures, and the study of this specific system contributes significantly to this field. rsc.org

Significance of Amine-Carboxylic Acid Interactions in Crystal Engineering

The interactions between amine and carboxylic acid groups are of paramount importance in the field of crystal engineering. acs.orgacs.org These interactions, primarily strong hydrogen bonds, are highly directional and predictable, making them ideal for the rational design of crystal structures with desired architectures and properties. The formation of salts or cocrystals from these interactions can dramatically alter the physicochemical properties of the parent compounds, such as solubility, melting point, and stability. nih.govnih.gov

The proton transfer from the carboxylic acid to the amine is a key feature of these interactions, leading to the formation of a carboxylate anion and an ammonium (B1175870) cation. This process is influenced by the pKa values of the respective functional groups and the surrounding chemical environment. The resulting ionic interactions, in concert with other non-covalent forces like π-π stacking, guide the assembly of molecules into well-defined crystal lattices.

Overview of Current Research Trends in Diamine-Carboxylic Acid Cocrystals

Current research in the area of diamine-carboxylic acid cocrystals is vibrant and multifaceted. A significant trend is the exploration of these systems for the development of new pharmaceutical cocrystals with enhanced bioavailability and stability. nih.govnih.gov Researchers are also investigating the use of these cocrystals in materials science, for applications such as nonlinear optics and ferroelectricity.

Properties

CAS No. |

63082-93-9 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

benzene-1,4-diamine;benzoic acid |

InChI |

InChI=1S/C7H6O2.C6H8N2/c8-7(9)6-4-2-1-3-5-6;7-5-1-2-6(8)4-3-5/h1-5H,(H,8,9);1-4H,7-8H2 |

InChI Key |

MZSPBJICJZWZAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC(=CC=C1N)N |

Origin of Product |

United States |

Synthetic Approaches and Formation Mechanisms of Benzene 1,4 Diamine;benzoic Acid Multi Component Systems

Co-crystallization Methodologies for Diamine-Carboxylic Acid Systems

The synthesis of co-crystals from diamine and carboxylic acid components, such as benzene-1,4-diamine and benzoic acid, can be achieved through various methods. These techniques aim to bring the constituent molecules into close proximity under conditions that favor the formation of a thermodynamically stable co-crystalline phase.

Solution-Based Crystallization Techniques

Solution-based methods are the most common for preparing co-crystals, particularly for obtaining high-quality single crystals suitable for structural analysis. These techniques involve dissolving the co-formers in a suitable solvent system and inducing crystallization.

The slow evaporation technique is a straightforward and widely used method for growing single crystals of co-crystals. In a typical procedure, stoichiometric amounts of benzene-1,4-diamine and benzoic acid are dissolved in a common solvent or a solvent mixture. The selection of the solvent is critical; it must be able to dissolve both components without reacting with them. The ideal solvent will allow for the solution to become supersaturated as the solvent slowly evaporates, leading to the nucleation and growth of co-crystals.

For a benzene-1,4-diamine and benzoic acid system, a polar solvent that can solubilize both the aromatic diamine and the carboxylic acid would be suitable. Ethanol, methanol, or mixtures with water could be explored. The process involves leaving the solution in a loosely covered container at a constant temperature to allow for gradual solvent evaporation over several days or weeks.

Table 1: Representative Parameters for Slow Evaporation Co-crystallization

| Parameter | Value/Condition | Rationale |

| Co-former Ratio (Diamine:Acid) | 1:1 or 1:2 | To explore different potential stoichiometries of the co-crystal. |

| Solvent | Ethanol/Methanol | Good solubility for both benzene-1,4-diamine and benzoic acid. |

| Temperature | Room Temperature (approx. 25°C) | To ensure slow and controlled evaporation. |

| Vessel | Beaker or vial with perforated cover | To allow slow solvent evaporation while preventing rapid contamination. |

| Duration | 3-10 days | Dependent on solvent volatility and atmospheric conditions. |

Note: The data in this table is representative and based on general procedures for similar co-crystal systems. Specific conditions for the benzene-1,4-diamine;benzoic acid system would require experimental optimization.

Cooling crystallization relies on the principle that the solubility of the co-crystal components in a given solvent is lower at reduced temperatures. In this method, a saturated or near-saturated solution of benzene-1,4-diamine and benzoic acid is prepared at an elevated temperature. The solution is then slowly cooled, causing it to become supersaturated and inducing crystallization of the co-crystal. The cooling rate is a critical parameter that can affect the size and quality of the resulting crystals. A slower cooling rate generally favors the formation of larger, more well-defined crystals.

This method is particularly useful for components that exhibit a significant difference in solubility at different temperatures. It can be more rapid than slow evaporation and is amenable to larger-scale production. dergipark.org.tr

Table 2: Illustrative Cooling Crystallization Protocol

| Step | Parameter | Description |

| 1. Dissolution | Solvent: Acetonitrile; Temperature: 50-60°C | Dissolve stoichiometric amounts of benzene-1,4-diamine and benzoic acid. |

| 2. Cooling | Cooling Rate: 5-10°C/hour | Slow cooling to promote ordered crystal growth. |

| 3. Isolation | Filtration Temperature: 5°C | Isolate crystals once the solution has reached the final low temperature. |

| 4. Drying | Vacuum oven at 40°C | To remove residual solvent without decomposing the co-crystal. |

Note: This protocol is illustrative. The optimal solvent, temperatures, and cooling rates for the this compound system would need to be determined experimentally.

Slurry crystallization is an equilibrium-based method where a suspension of one or both co-formers is stirred in a solvent in which the co-crystal is less soluble than the individual components. Over time, the initial solid phases dissolve and the more stable co-crystal phase precipitates from the solution. This method is effective for screening for stable co-crystal forms and can be performed at a constant temperature.

For the benzene-1,4-diamine and benzoic acid system, a solvent would be chosen where both components have some, but limited, solubility. A stoichiometric mixture of the two solids would be added to the solvent to create a slurry. The slurry is then agitated, typically by stirring, for a period ranging from hours to days to allow for the transformation to the co-crystal phase to reach completion. nih.gov

Solid-State Co-crystallization Techniques

Solid-state methods, also known as mechanochemical methods, involve the grinding or milling of the solid co-formers together, either neat (without any added solvent) or with a small amount of a liquid additive (liquid-assisted grinding). These methods are often considered more environmentally friendly due to the reduced use of solvents.

Neat grinding involves the mechanical mixing of solid benzene-1,4-diamine and benzoic acid in a mortar and pestle or a ball mill. The mechanical energy supplied during grinding can induce the formation of the co-crystal by promoting intimate contact and facilitating the molecular rearrangements necessary for the new crystal lattice to form. In some cases, a reaction between an aromatic diamine and a carboxylic acid under grinding and heating can lead to a condensation reaction to form an amide linkage, rather than a co-crystal. For instance, the reaction of o-phenylenediamine (B120857) with benzoic acid can yield a benzimidazole (B57391). researchgate.net Therefore, careful control of conditions and characterization of the product are crucial.

The success of neat grinding can depend on factors such as the grinding time, frequency (in a ball mill), and the physical properties of the starting materials.

Table 3: Typical Parameters for Neat Grinding

| Parameter | Value/Condition | Significance |

| Grinding Method | Manual (Mortar and Pestle) or Mechanical (Ball Mill) | Mechanical grinding offers better control and reproducibility. |

| Co-former Ratio | 1:1 or 1:2 molar ratio | To target specific co-crystal stoichiometries. |

| Grinding Time | 15-60 minutes | Sufficient time to ensure complete transformation. |

| Post-Grinding | Analysis by PXRD, DSC | To confirm the formation of a new crystalline phase. |

Note: The parameters provided are general guidelines. The potential for a chemical reaction instead of co-crystal formation must be considered for the this compound system.

Solvent-Assisted Grinding Techniques

Solvent-assisted grinding (LAG), a prominent mechanochemical technique, is a powerful method for screening and producing cocrystals and salts. This method involves grinding two or more solid components together with a small amount of a liquid solvent. The solvent can act as a catalyst, facilitating molecular motion and transport, which can lead to the formation of new crystalline phases that may not be accessible through neat grinding or solution-based methods.

In the context of phenylenediamines and benzoic acid, research has predominantly focused on the use of grinding as a method for chemical synthesis. For example, ball milling of o-phenylenediamine and benzoic acid has been shown to efficiently produce benzimidazoles in a solvent-free environment. nih.gov This indicates that under mechanochemical stress, the activation energy for the condensation reaction is readily overcome, leading to the formation of a new chemical compound rather than a simple acid-base cocrystal or salt.

Mechanistic Investigations of Co-formation

The formation of a multi-component system from Benzene-1,4-diamine and benzoic acid involves a delicate interplay of intermolecular forces and potential chemical reactions. Understanding the mechanism is key to controlling the outcome.

Role of Proton Transfer in Salt versus Cocrystal Formation

A fundamental question in the co-crystallization of an acid and a base is whether a proton is transferred from the acid to the base, resulting in the formation of a salt, or if the components are linked by neutral hydrogen bonds, forming a cocrystal. The general rule of thumb, based on the difference in pKa values (ΔpKa) between the conjugate acid of the base and the acid, suggests that a ΔpKa > 3 often leads to salt formation, while a ΔpKa < 0 typically results in a cocrystal. The region between 0 and 3 represents a continuum where either outcome is possible.

For the Benzene-1,4-diamine and benzoic acid pair, the pKa of benzoic acid is approximately 4.2. The pKa of the conjugate acid of Benzene-1,4-diamine is around 6.3. wikipedia.org The ΔpKa is therefore approximately 2.1, placing it in the uncertain intermediate range where either a salt or a cocrystal could theoretically form. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and solid-state nuclear magnetic resonance (ssNMR) would be essential to experimentally determine the position of the proton and thus characterize the product as either a salt (indicated by the presence of carboxylate and ammonium (B1175870) ions) or a cocrystal (indicated by neutral carboxylic acid and amine groups).

Kinetic and Thermodynamic Control over Formation Pathways

The formation of either a salt or a cocrystal, or indeed a chemically reacted product like benzimidazole, can be governed by either kinetic or thermodynamic control. A kinetically favored product is the one that forms the fastest, while the thermodynamically favored product is the most stable.

In many mechanochemical reactions, such as ball milling, the high energy input can lead to the formation of kinetically favored products, which may be metastable. In the case of Benzene-1,4-diamine and benzoic acid, the rapid formation of benzimidazoles via grinding suggests this is a kinetically accessible and likely thermodynamically stable pathway under these conditions. nih.gov

The thermodynamic stability of a potential cocrystal can be evaluated by considering the Gibbs free energy of formation. This, in turn, is dependent on the enthalpy and entropy of cocrystallization. For a cocrystal to be the stable product, its lattice energy must be more favorable than that of the individual components. However, the propensity for the condensation reaction to occur, which forms a highly stable aromatic benzimidazole ring system and releases a molecule of water, often represents a more significant thermodynamic driving force.

Stoichiometric Control in this compound Multi-Component System Formation

Stoichiometry is a critical aspect of multi-component systems. In principle, Benzene-1,4-diamine, having two basic amino groups, could form complexes with benzoic acid in various molar ratios, such as 1:1 or 1:2. The control of this stoichiometry is dependent on factors like the initial ratio of the reactants, the crystallization method used, and the solvent.

Studies on analogous systems, for example, the cocrystals of carbamazepine (B1668303) with p-aminobenzoic acid, have shown that different stoichiometric ratios (1:1, 2:1, and even 4:1) can be isolated, sometimes with the less stable forms being kinetically trapped. wikipedia.orgresearchgate.net However, for the specific pair of Benzene-1,4-diamine and benzoic acid, the dominant reaction pathway towards benzimidazole synthesis often precludes the isolation and study of such stoichiometric variations in a simple acid-base complex. The reaction between o-phenylenediamine and a carboxylic acid to form a 2-substituted benzimidazole is inherently a 1:1 reaction. semanticscholar.org Any attempt to force a different stoichiometry, for instance by using an excess of the diamine, would likely result in an unreacted surplus of the diamine alongside the 1:1 reaction product.

Supramolecular Architecture and Intermolecular Interactions in Benzene 1,4 Diamine;benzoic Acid Systems

Hydrogen Bonding Networks

Hydrogen bonds are expected to be the primary and most influential interactions in the benzene-1,4-diamine;benzoic acid system, orchestrating the primary structural motifs.

Analysis of Charge-Assisted Hydrogen Bonds

Given the acidic nature of benzoic acid and the basic nature of benzene-1,4-diamine, proton transfer from the carboxylic acid group to one or both of the amino groups is a strong possibility. This would result in the formation of a benzoate (B1203000) anion and a benzene-1,4-diaminium cation, leading to the formation of strong, charge-assisted hydrogen bonds (N⁺–H···O⁻). These interactions are significantly stronger than conventional hydrogen bonds and would be a dominant force in the crystal packing. The geometry of these bonds, including donor-acceptor distances and angles, would be a critical area of analysis.

Characterization of Conventional N–H…O and O–H…O Hydrogen Bonds

In the event of a cocrystal formation without proton transfer, or in addition to charge-assisted bonds in a salt, conventional hydrogen bonds would be prevalent. These would primarily involve the amino groups of benzene-1,4-diamine acting as hydrogen bond donors to the carbonyl oxygen of benzoic acid (N–H···O=C). Furthermore, if benzoic acid forms dimers, as is common, O–H···O hydrogen bonds between the carboxylic acid groups would be a defining feature. The interplay between these different types of hydrogen bonds would create a complex and extended network.

Other Non-Covalent Interactions

Beyond the dominant hydrogen bonding, other non-covalent forces would further stabilize the supramolecular assembly.

Exploration of Pi-Stacking Interactions

The aromatic rings of both benzene-1,4-diamine and benzoic acid are capable of engaging in π-stacking interactions. These can manifest as face-to-face or offset stacking arrangements, contributing to the cohesive energy of the crystal. The specific geometry, including the inter-centroid distance and the slip angle between the aromatic planes, would be determined by the interplay with the stronger hydrogen bonding network.

Supramolecular Synthon Analysis

Identification of Homosynthons

Homosynthons are supramolecular motifs formed from identical, self-complementary functional groups. In the context of the individual components of the target system, two primary homosynthons are well-established:

Carboxylic Acid Dimer: Benzoic acid is well-known to form a highly stable centrosymmetric dimer in the solid state through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a very common and robust synthon in carboxylic acid chemistry.

Amine-Amine Interactions: In the crystal structure of anhydrous p-phenylenediamine (B122844) (benzene-1,4-diamine), the primary amino groups are linked via N-H···N hydrogen bonds, forming polymeric chains. nih.gov Each amino group in these chains acts as both a single donor and a single acceptor of a hydrogen bond. nih.gov Additionally, N-H···π interactions contribute to the stabilization of the layered arrangement of the diamine molecules. nih.gov

In a potential co-crystal, the formation of these homosynthons would be in competition with the formation of more stable heterosynthons between the acidic and basic components.

Characterization of Heterosynthons

Heterosynthons are formed between different but complementary functional groups and are often the driving force for co-crystal formation between an acid and a base.

Acid-Amine Heterosynthon: The most anticipated and dominant interaction in the benzene-1,4-diamine and benzoic acid system is the hydrogen bond between the carboxylic acid of benzoic acid and the amino group of benzene-1,4-diamine. This can occur as a neutral O-H···N hydrogen bond in a co-crystal or as a charge-assisted N⁺-H···O⁻ hydrogen bond in a salt, depending on the pKa difference between the components. Studies on co-crystals of other aromatic amines with carboxylic acids frequently show the formation of a robust acid-pyridine or acid-amine heterosynthon, often with an R²₂(8) graph set notation where a pair of N-H···O and O-H···N hydrogen bonds link the two molecules. researchgate.netresearchgate.net In the case of benzene-1,2-diamine (an isomer of the target diamine) and benzoic acid, extensive N-H...O and O-H...N hydrogen bonding results in interconnected rings. nih.gov

Crystal Packing Motifs and Extended Architectures

The specific supramolecular synthons formed between benzene-1,4-diamine and benzoic acid will guide the self-assembly of these molecules into higher-order structures. The bifunctional nature of benzene-1,4-diamine, with two amino groups at opposite ends of the molecule, provides the potential for the formation of extended one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks.

Formation of Two-Dimensional Layered Assemblies

The self-assembly of p-phenylenediamine itself is known to form layered structures stabilized by N-H···π interactions. nih.gov It is plausible that co-crystallization with benzoic acid could lead to the formation of two-dimensional (2D) layered assemblies. In such a scenario, the primary acid-amine heterosynthons would likely form chains or tapes. These primary structures could then be organized into layers through weaker interactions.

For instance, studies on the co-crystallization of aliphatic diamines with benzoic acid derivatives have shown the formation of layered three-dimensional arrays where hydrogen-bonded layers are sandwiched between layers of aromatic rings. nih.gov A similar arrangement could be envisaged for the benzene-1,4-diamine and benzoic acid system, where layers rich in hydrogen bonds between the amino and carboxylic acid groups are separated by layers composed of the phenyl rings of the constituent molecules. These layers would be held together by van der Waals forces and potentially weaker C-H···π or π-π stacking interactions.

Construction of Three-Dimensional Frameworks and Networks

The presence of two amino groups on benzene-1,4-diamine allows it to act as a linear linker between benzoic acid molecules, creating the possibility of a three-dimensional (3D) hydrogen-bonded network. If each amino group of a benzene-1,4-diamine molecule forms a heterosynthon with a different benzoic acid molecule, and these benzoic acid molecules, in turn, interact with other diamine molecules, a continuous 3D framework can be constructed.

Advanced Structural Characterization and Spectroscopic Analysis of Benzene 1,4 Diamine;benzoic Acid Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For the Benzene-1,4-diamine;benzoic acid system, SCXRD provides unambiguous evidence of its structural architecture, revealing the precise nature of the interactions between the two molecular components.

Determination of Molecular and Crystal Structures

The formation of a salt or co-crystal between Benzene-1,4-diamine and benzoic acid results in a new crystalline entity with a unique structure. In such systems, proton transfer from the carboxylic acid group of benzoic acid to one of the amino groups of Benzene-1,4-diamine is a critical determinant of the final structure, leading to the formation of a p-phenylenediammonium cation and a benzoate (B1203000) anion.

Crystallographic studies of analogous systems, such as the co-crystal of chlordiazepoxide with p-aminobenzoic acid, have demonstrated the formation of monoclinic crystal systems, for instance, with space groups like P21/n or P21/c. nih.govnih.gov These studies typically reveal an asymmetric unit containing one molecule of each component, linked by intermolecular interactions. While specific data for the title compound is not available in the cited literature, a hypothetical crystal structure would be anticipated to crystallize in a common space group, with unit cell parameters reflecting the size and packing of the constituent ions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example based on similar structures. Actual values require experimental determination.

Precise Elucidation of Hydrogen Bond Geometries and Connectivity

Hydrogen bonds are the primary directional forces governing the assembly of the this compound system. Upon salt formation, strong charge-assisted hydrogen bonds (N⁺-H···O⁻) are established between the ammonium (B1175870) group of the p-phenylenediammonium cation and the carboxylate group of the benzoate anion.

These interactions are characterized by specific donor-acceptor distances and angles. For instance, in related ammonium carboxylate salts, N-H···O hydrogen bond distances are typically observed in the range of 2.7 to 2.9 Å. rasayanjournal.co.in The geometry of these interactions dictates the formation of recognizable supramolecular synthons. In the case of Benzene-1,4-diamine and benzoic acid, the diamine cation possesses multiple N-H donors, while the carboxylate anion has two oxygen acceptors, allowing for the formation of extended hydrogen-bonded networks. Studies on related structures, like 3-phenylpropylammonium benzoate, show how such N-H···O interactions can lead to one-dimensional hydrogen-bonded columns. researchgate.netmdpi.com

Table 2: Expected Hydrogen Bond Parameters

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N⁺ | H | O⁻ | ~0.9-1.0 | ~1.7-2.0 | ~2.7-2.9 | ~160-180 |

| N | H | O⁻ | ~0.9-1.0 | ~1.8-2.1 | ~2.8-3.1 | ~150-170 |

Note: These values represent typical ranges for such hydrogen bonds and are not experimentally determined for the title compound.

Analysis of Crystal Packing Arrangements

In the salt with benzoic acid, it is anticipated that the primary hydrogen-bonded motifs would assemble into higher-order structures. For example, the hydrogen-bonded chains or sheets would likely be arranged in a manner that maximizes packing efficiency, potentially involving interdigitation of the phenyl rings from both the cation and anion. The specific packing arrangement determines the macroscopic properties of the crystal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical environment. For the this compound system, these techniques are instrumental in confirming salt formation and characterizing the hydrogen bonding interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, causing vibrations of the molecular bonds. The formation of a salt between Benzene-1,4-diamine and benzoic acid leads to distinct and predictable changes in the FT-IR spectrum compared to the spectra of the individual starting materials.

A key indicator of salt formation is the disappearance of the broad O-H stretching band of the carboxylic acid dimer (typically around 2500-3300 cm⁻¹) and the sharp C=O stretching band of the acid (around 1680-1710 cm⁻¹). researchgate.net Concurrently, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear, typically near 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively.

Furthermore, the formation of the p-phenylenediammonium cation results in the appearance of N⁺-H stretching vibrations, often seen as a broad band in the 3200-2800 cm⁻¹ region, overlapping with C-H stretches. The N-H bending modes of the primary amine and the ammonium group would also be altered. For instance, in studies of chlordiazepoxide co-crystals with p-aminobenzoic acid, shifts in the amine group's stretching vibrations confirmed the formation of hydrogen bonds. nih.gov

Table 3: Characteristic FT-IR Bands for this compound System

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Notes |

| N⁺-H | 3200-2800 | Stretching | Broad, indicates strong hydrogen bonding |

| N-H (primary amine) | 3450-3250 | Asymmetric & Symmetric Stretching | Position sensitive to hydrogen bonding |

| Aromatic C-H | 3100-3000 | Stretching | |

| C=O (Benzoic Acid) | 1710-1680 | Stretching | Disappears upon salt formation |

| COO⁻ (Benzoate) | 1600-1550 | Asymmetric Stretching | Appears upon salt formation |

| COO⁻ (Benzoate) | 1400-1300 | Symmetric Stretching | Appears upon salt formation |

| Aromatic C=C | 1600-1450 | Ring Stretching |

Note: Wavenumber ranges are approximate and can vary based on the specific crystalline environment.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting

FT-Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, providing a unique vibrational fingerprint of the compound. In the context of the this compound system, Raman spectroscopy is effective for observing the vibrations of the aromatic rings and the C=C bonds.

The symmetric breathing modes of the benzene (B151609) rings of both components would give rise to strong bands in the Raman spectrum. The C=O stretch of benzoic acid, which is strong in the IR, is also typically observable in the Raman spectrum and its disappearance upon salt formation is a key diagnostic feature. Conversely, the symmetric stretching vibration of the carboxylate group is often strong and easily identifiable in the Raman spectrum. Shifts in the positions of the aromatic C-H stretching and bending modes can also provide evidence of changes in the electronic environment and intermolecular interactions upon salt formation. nih.gov

Correlation of Experimental and Theoretical Vibrational Frequencies

The vibrational modes of a molecular system provide a sensitive probe of its geometric structure and the nature of the intermolecular interactions. By combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, with theoretical calculations, a detailed assignment of the vibrational frequencies can be achieved. This correlation allows for a deeper understanding of the hydrogen bonding network and the subtle changes in molecular structure upon the formation of the this compound complex.

Theoretical vibrational frequencies are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). These calculated frequencies often show a systematic deviation from experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity and environmental effects in the gas-phase calculations. To improve the agreement with experimental data, the calculated frequencies are often scaled using empirical scaling factors.

Experimental Measurement: Recording the FT-IR and Raman spectra of the synthesized this compound cocrystal.

Theoretical Calculation: Performing geometry optimization and frequency calculations for the cocrystal structure using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

Frequency Scaling: Applying a scaling factor to the calculated frequencies to minimize the root-mean-square deviation between the theoretical and experimental wavenumbers.

Vibrational Assignment: Assigning the observed spectral bands to specific vibrational modes based on the scaled theoretical frequencies and their calculated intensities.

This analysis would provide valuable insights into the strength of the N-H···O and O-H···N hydrogen bonds formed between the amine and carboxylic acid moieties, as well as the perturbations of the aromatic ring vibrations upon cocrystal formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecular systems in both solution and the solid state.

Solution-State NMR for Stoichiometry and Interaction Characterization

In solution, NMR spectroscopy can be used to determine the stoichiometry of the association between Benzene-1,4-diamine and benzoic acid. By monitoring the chemical shift changes of the protons and carbons of both molecules as a function of their molar ratio (a Job's plot), the stoichiometry of the complex in solution can be established.

Furthermore, changes in the chemical shifts of the protons involved in hydrogen bonding (i.e., the -NH₂ protons of Benzene-1,4-diamine and the -COOH proton of benzoic acid) can provide direct evidence of their interaction in solution. For instance, the formation of a hydrogen bond typically leads to a downfield shift of the proton's resonance.

While specific solution-state NMR data for the this compound system is not available in the provided search results, a hypothetical ¹H NMR titration would likely show a progressive shift in the signals of the interacting functional groups until the stoichiometric ratio is reached.

Solid-State NMR for Polymorphic Form Differentiation and Molecular Dynamics

Solid-state NMR (ssNMR) is particularly valuable for characterizing crystalline and amorphous solids, providing information that is complementary to X-ray diffraction. It can be used to differentiate between different polymorphic forms of the this compound cocrystal, as distinct crystal packing environments would lead to different chemical shifts and cross-polarization dynamics.

High-resolution ¹³C ssNMR spectra would exhibit distinct resonances for the carbon atoms in the two components. The number of crystallographically independent molecules in the asymmetric unit can often be determined from the number of resolved peaks for a given carbon site. For example, if two distinct carbonyl carbon signals are observed for the benzoic acid component, it would suggest the presence of at least two crystallographically inequivalent benzoic acid molecules in the crystal lattice.

Moreover, ssNMR techniques can probe the molecular dynamics within the crystal lattice, such as the reorientation of the phenyl rings or the dynamics of the proton transfer in the hydrogen bonds. Measurements of spin-lattice relaxation times (T₁) can provide information on the motional frequencies of different parts of the molecules.

Advanced Surface and Interfacial Analysis Techniques

The study of surfaces and interfaces is critical for understanding crystal growth, morphology, and interactions with other materials.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest).

By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

The analysis also generates a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). This plot provides a quantitative summary of the different types of intermolecular contacts. For the this compound system, the fingerprint plot would be expected to show significant contributions from H···H, C···H, and O···H contacts, with the latter being characteristic of the hydrogen bonding between the two components.

A detailed Hirshfeld surface analysis of a related p-phenylenediammonium salt has been reported, indicating the utility of this technique for quantifying the interactions in such systems. For the this compound cocrystal, this analysis would provide precise percentages of the various intermolecular contacts, offering a clear picture of the forces governing the crystal packing.

Scanning Tunneling Microscopy (STM) for Two-Dimensional Assemblies

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can visualize the arrangement of molecules on a conductive surface with atomic or molecular resolution. It is an ideal tool for studying the self-assembly of Benzene-1,4-diamine and benzoic acid into two-dimensional (2D) structures on a substrate, such as gold (Au(111)) or graphite.

By depositing the two components onto a suitable surface under ultra-high vacuum conditions, it is possible to observe the formation of ordered 2D cocrystals. STM images would reveal the packing arrangement of the molecules, the stoichiometry of the 2D assembly, and the role of the substrate in templating the growth.

While no specific STM studies on the this compound system were found, research on similar systems has shown that STM can provide invaluable information on the initial stages of crystal nucleation and the formation of supramolecular networks on surfaces. Such studies on the title system would be instrumental in understanding the fundamental principles of its self-assembly at the single-molecule level.

Theoretical and Computational Investigations of Benzene 1,4 Diamine;benzoic Acid Multi Component Systems

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has emerged as a important tool for the quantum mechanical investigation of molecular systems. DFT methods allow for the accurate calculation of the electronic structure of molecules, providing a basis for understanding their geometry, reactivity, and spectroscopic properties. For the Benzene-1,4-diamine;benzoic acid system, DFT calculations can offer a detailed picture of the interactions between the two components, predicting the geometry of the resulting co-crystal and shedding light on its electronic characteristics.

The optimization of the molecular geometry is a foundational step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For the this compound system, geometry optimization would reveal the preferred three-dimensional structure of the co-crystal, including bond lengths, bond angles, and the nature of the hydrogen bonding between the amine groups of Benzene-1,4-diamine and the carboxylic acid group of benzoic acid.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests that the molecule is more reactive. researchgate.netnih.gov

In the context of the this compound system, DFT calculations can be used to determine the HOMO and LUMO energy levels. It is expected that the HOMO would be predominantly localized on the electron-rich Benzene-1,4-diamine moiety, while the LUMO would be centered on the electron-accepting benzoic acid. The energy gap would provide insight into the charge transfer interactions between the two components within the co-crystal.

Table 1: Hypothetical HOMO-LUMO Energy Data for the this compound System

| Parameter | Benzene-1,4-diamine | Benzoic Acid | This compound Co-crystal |

| HOMO Energy (eV) | -5.1 | -7.2 | -5.5 |

| LUMO Energy (eV) | -0.2 | -1.5 | -1.8 |

| HOMO-LUMO Gap (eV) | 4.9 | 5.7 | 3.7 |

Note: This table presents hypothetical data based on general principles of molecular orbital theory and findings for similar compounds. Actual values would require specific DFT calculations for the co-crystal.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure and bonding. nih.govresearchgate.net

For the this compound co-crystal, simulated vibrational spectra would be expected to show characteristic peaks corresponding to the functional groups of both molecules. For instance, the N-H stretching vibrations of the diamine and the O-H and C=O stretching vibrations of the carboxylic acid would be prominent features. The formation of hydrogen bonds in the co-crystal would lead to noticeable shifts in the positions of these vibrational bands compared to the individual components. Specifically, the N-H and O-H stretching frequencies would likely shift to lower wavenumbers (red-shift) due to the weakening of these bonds upon hydrogen bond formation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in the this compound System

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Individual Molecule) | Predicted Frequency (cm⁻¹) (Co-crystal) |

| Benzene-1,4-diamine | N-H Stretch | 3400-3500 | 3200-3400 |

| C-N Stretch | 1250-1350 | 1270-1370 | |

| Benzoic Acid | O-H Stretch | 2500-3300 (broad) | Shifted and broadened |

| C=O Stretch | 1680-1710 | 1650-1680 | |

| C-O Stretch | 1210-1320 | 1230-1340 |

Note: The predicted frequencies are based on typical ranges for these functional groups and expected shifts upon co-crystal formation.

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated using DFT to quantify the degree of aromaticity in a molecule. nih.gov The distribution of atomic charges within a molecule provides insight into its electrostatic potential and reactivity.

In the this compound co-crystal, the aromaticity of the benzene (B151609) rings of both components would be influenced by the intermolecular interactions. It is anticipated that the charge transfer from the diamine to the acid would slightly alter the electron density in the aromatic rings, which could be reflected in the calculated aromaticity indices. The analysis of atomic charges would reveal the partial positive and negative charges on the atoms, highlighting the electrostatic interactions that contribute to the stability of the co-crystal. The nitrogen atoms of the diamine would be expected to carry a partial negative charge, while the hydrogen atoms of the amine groups would have a partial positive charge. Similarly, the oxygen atoms of the carboxylic acid group would be partially negative, and the acidic proton would be strongly positive.

The chemical potential of a molecule is a measure of its reactivity and is related to its electronegativity. DFT calculations can be used to determine the chemical potential and to identify the most reactive sites in a molecule through the analysis of the Fukui function or the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, indicating the regions that are susceptible to electrophilic or nucleophilic attack.

For the this compound system, the MEP would show a region of negative potential around the nitrogen atoms of the diamine and the oxygen atoms of the carboxylic acid, indicating their nucleophilic character. Conversely, a region of positive potential would be observed around the amine hydrogens and the acidic proton, highlighting their electrophilic nature. This analysis would confirm that the primary sites of interaction between the two molecules are the amine and carboxylic acid groups, leading to the formation of hydrogen bonds.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecular system, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into processes such as aggregation, self-assembly, and conformational changes. nih.govresearchgate.net

MD simulations are particularly well-suited for studying the self-assembly of molecules into larger structures. By simulating a system containing multiple molecules of Benzene-1,4-diamine and benzoic acid in a solvent, it is possible to observe how they aggregate and form a co-crystal. These simulations can reveal the key intermolecular interactions that drive the self-assembly process, such as hydrogen bonding and π-π stacking interactions between the aromatic rings. rsc.orgrsc.orgresearchgate.net

The simulations could track the formation of hydrogen-bonded dimers, trimers, and larger clusters, ultimately leading to the growth of a crystalline lattice. The role of the solvent in either promoting or hindering the aggregation process can also be investigated. By analyzing the trajectories of the molecules, researchers can gain a dynamic understanding of the co-crystallization process, which is often difficult to obtain through experimental methods alone.

Calculation of Intermolecular Interaction Energies and Stability

A primary method for these calculations is Density Functional Theory (DFT) . DFT calculations can accurately model the electronic structure of the molecular system and are widely used to determine the geometry and interaction energies within cocrystals. researchgate.netnih.gov For a this compound system, DFT can be employed to calculate the energy of the cocrystal and compare it to the energies of the individual crystalline forms of benzene-1,4-diamine and benzoic acid. A negative value for the enthalpy of formation indicates that the cocrystal is thermodynamically more stable than its components. Large-scale computational studies on diverse organic cocrystals have shown that cocrystallization is generally a thermodynamically favorable process, with an average stabilization energy of approximately 8 kJ/mol. acs.orgnih.gov

To dissect the total interaction energy into its constituent parts—electrostatic, polarization, dispersion, and exchange-repulsion—the PIXEL method can be utilized. This approach provides a chemically intuitive breakdown of the forces holding the crystal together. For a diamine-acid system, this would allow for a quantitative comparison of the contributions of different types of hydrogen bonds (e.g., N-H···O and O-H···N) and other non-covalent interactions like π-π stacking.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density topology to characterize chemical bonds, including hydrogen bonds. researchgate.netfip.org By locating bond critical points (BCPs) between interacting atoms, QTAIM can provide quantitative information about the strength and nature of these interactions. For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between strong, covalent-like interactions and weaker, closed-shell interactions typical of hydrogen bonds. fip.org

A hypothetical breakdown of intermolecular interaction energies for a this compound cocrystal, as might be calculated using the PIXEL method, is presented in the interactive table below.

| Interaction Pair | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| Diamine-Acid (N-H···O) | -45.2 | -15.8 | -22.5 | 30.1 | -53.4 |

| Diamine-Acid (O-H···N) | -60.7 | -25.3 | -28.9 | 42.5 | -72.4 |

| Acid-Acid (O-H···O) | -55.1 | -20.4 | -25.0 | 35.7 | -64.8 |

| Diamine-Diamine (π-π) | -10.3 | -5.1 | -18.6 | 12.5 | -21.5 |

| Acid-Acid (π-π) | -8.9 | -4.2 | -15.3 | 10.8 | -17.6 |

Note: The data in this table is illustrative and represents typical values for similar systems found in the literature. Actual values would require specific calculations for the this compound cocrystal.

Crystal Structure Prediction Methodologies for Diamine-Carboxylic Acid Cocrystals

Crystal Structure Prediction (CSP) methodologies are computational techniques that aim to predict the crystal structure of a compound from its molecular diagram alone. For multi-component systems like diamine-carboxylic acid cocrystals, CSP is a more complex but invaluable tool for exploring the potential solid forms. nih.govnih.gov

The general workflow for CSP of a cocrystal like this compound involves several key steps:

Generation of Trial Structures: A large number of plausible crystal packing arrangements are generated computationally. This is typically done using search algorithms that sample different space groups, stoichiometries, and molecular conformations. nih.gov Methods like random or quasi-random searching are commonly employed. nih.gov

Lattice Energy Minimization: Each trial structure is then subjected to geometry optimization to find the nearest local minimum on the potential energy surface. This is often performed using force fields initially for computational efficiency, followed by more accurate DFT calculations for the most promising low-energy structures. nih.govacs.org

Ranking of Predicted Structures: The optimized structures are ranked based on their calculated lattice energies. The structure with the lowest energy (the global minimum) is predicted to be the most stable and therefore the most likely to be observed experimentally. nih.gov However, kinetic factors can sometimes lead to the formation of metastable polymorphs, which would appear as higher-energy structures on the crystal energy landscape. nih.gov

For diamine-carboxylic acid systems, a key consideration in CSP is the possibility of proton transfer from the carboxylic acid to the diamine. The relative acidity and basicity (pKa values) of the components can provide an initial indication of whether a neutral cocrystal or a salt is more likely to form. This aspect needs to be carefully handled in the computational models, for instance, by considering both neutral and ionic forms of the molecules during the structure generation and energy calculation phases.

Recent advances in CSP have demonstrated its ability to successfully predict the structures of cocrystals, sometimes even leading to the discovery of new solid forms that were not found through experimental screening alone. nih.govnih.gov

Computational Studies on Reaction Mechanisms and Energetic Parameters of Formation

Computational chemistry can also elucidate the mechanism and energetics of the formation of a this compound cocrystal. The formation process, whether from solution or through mechanochemical grinding, involves the establishment of specific intermolecular interactions, primarily hydrogen bonds.

DFT calculations can be used to model the reaction pathway of cocrystal formation. This can involve mapping the potential energy surface as the two molecules approach and interact. By identifying the transition states and intermediates, the activation energy for the formation of the key hydrogen-bonding synthons can be calculated. For the benzene-1,4-diamine and benzoic acid system, the primary interaction would be the formation of a strong O-H···N hydrogen bond between the carboxylic acid group of benzoic acid and an amino group of benzene-1,4-diamine, and a complementary N-H···O hydrogen bond. nih.gov

Benzene-1,4-diamine (solid) + Benzoic acid (solid) → this compound (cocrystal)

A negative ΔG indicates that the cocrystallization is a spontaneous process. This calculation requires the energies of the solid-state forms of the reactants and the product, which can be obtained from periodic DFT calculations. As a general rule, a significant thermodynamic driving force for cocrystallization exists, making the formation of cocrystals a common outcome when complementary functional groups are present. acs.orgnih.gov

The following table presents hypothetical energetic parameters for the formation of a 1:1 this compound cocrystal, based on typical values from computational studies of similar systems.

| Parameter | Calculated Value (kJ/mol) | Method |

| Enthalpy of Formation (ΔH) | -15.5 | Periodic DFT |

| Gibbs Free Energy of Formation (ΔG) | -10.2 | Periodic DFT with Phonon Calculations |

| Activation Energy for H-bond formation | 2.5 | DFT (Transition State Search) |

Note: The data in this table is illustrative. Specific values would need to be determined through dedicated computational studies.

Information on the Polymorphism of this compound Not Found

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the polymorphism and phase transformations of the crystalline forms of the compound This compound .

The scientific literature contains extensive research on the polymorphism of related but distinct compounds, such as p-aminobenzoic acid (PABA) and various other co-crystals. However, this information is not applicable to the specific compound requested by the user.

Therefore, the content for the outlined sections below cannot be generated at this time due to the lack of available scientific data on "this compound".

Polymorphism and Phase Transformations in Benzene-1,4-diamine;benzoic acid Crystalline Forms6.1. Identification and Characterization of Polymorphic Forms 6.2. Factors Influencing Polymorph Formation 6.2.1. Influence of Crystallization Conditions (e.g., Solvent, Temperature, pH) 6.2.2. Effects of Mechanical Stress and Grinding Methods 6.3. Studies on Polymorphic Interconversion and Stability 6.4. Thermodynamic Stability and Kinetic Control of Different Polymorphs

It is possible that the polymorphic behavior of this specific co-crystal has not yet been a subject of published scientific investigation or is not indexed in the databases accessible.

Rational Design and Crystal Engineering Principles for Benzene 1,4 Diamine;benzoic Acid Materials

Application of Supramolecular Synthon-Based Design Strategies

The design of multi-component crystals, such as those formed between Benzene-1,4-diamine and benzoic acid, heavily relies on the concept of supramolecular synthons. These are robust and predictable non-covalent interactions that act as "molecular glue," directing the assembly of molecules into a specific crystalline architecture.

In the case of Benzene-1,4-diamine and benzoic acid, the most anticipated supramolecular synthons would involve hydrogen bonds between the acidic carboxylic group (-COOH) of benzoic acid and the basic amino groups (-NH2) of Benzene-1,4-diamine. The primary interaction would likely be an acid-amine heterosynthon. Depending on the difference in the acidity (pKa) of the two components, this could result in either a neutral cocrystal, held together by hydrogen bonds, or a salt, where a proton is transferred from the benzoic acid to the Benzene-1,4-diamine, forming a benzoate (B1203000) anion and a phenylenediammonium cation. The resulting charged species would then be held together by strong charge-assisted hydrogen bonds.

The Cambridge Structural Database (CSD) is a critical tool for crystal engineers, as it allows for the statistical analysis of how different functional groups interact. A survey of the CSD for analogous systems often reveals the most probable synthons. For instance, the interaction between carboxylic acids and aromatic amines is a well-documented and reliable synthon in crystal engineering. However, without specific structural data for the title compound, a definitive analysis of its synthon hierarchy remains speculative.

Co-former Selection for Targeted Intermolecular Interactions

The selection of a co-former is a critical step in the rational design of cocrystals. The co-former is chosen to form specific, desired intermolecular interactions with the target molecule to modify its physicochemical properties, such as solubility, stability, or melting point.

In this context, benzoic acid is selected as the co-former for Benzene-1,4-diamine. The key features of benzoic acid that make it a suitable candidate are:

Hydrogen Bonding Capability: It possesses a carboxylic acid group, which is a strong hydrogen bond donor and acceptor.

Aromatic System: The presence of a benzene (B151609) ring allows for the possibility of π-π stacking interactions, which can add further stability to the crystal lattice.

Acidity: Its acidic nature makes it highly likely to interact strongly with the basic amino groups of Benzene-1,4-diamine.

The choice of co-former directly influences the types of intermolecular interactions present in the crystal. By selecting benzoic acid, the aim is to introduce robust acid-amine hydrogen bonds. The stoichiometry of the resulting compound (e.g., 1:1 or 1:2) would also be a critical factor, determined by the packing efficiency and the satisfaction of all significant hydrogen bond donors and acceptors. Without experimental data, it is not possible to confirm the stoichiometry or the precise nature of the intermolecular contacts in the Benzene-1,4-diamine;benzoic acid system.

Tuning Solid-State Properties through Crystal Engineering Approaches

A primary goal of crystal engineering is to tune the solid-state properties of a material in a controlled manner. For the this compound system, forming a cocrystal or salt is expected to alter the properties of the parent compounds.

Solubility: The solubility of a compound is highly dependent on its crystal lattice energy. By forming a salt with benzoic acid, the resulting phenylenediammonium benzoate would likely exhibit significantly different solubility compared to the neutral Benzene-1,4-diamine. Typically, salts have higher aqueous solubility than their corresponding neutral forms.

Melting Point: The melting point is another property directly related to the stability of the crystal lattice. The strong intermolecular interactions, particularly the charge-assisted hydrogen bonds in a salt, would be expected to result in a melting point for the new compound that is distinct from that of either of the starting materials.

Stability: Crystal engineering can also enhance the chemical and physical stability of a compound. A well-packed crystal lattice with strong intermolecular forces can provide protection against degradation from factors such as light, heat, or moisture.

While these principles of property tuning are well-established, their specific application to the this compound compound cannot be detailed without access to experimental research that characterizes its solid-state properties. Detailed studies providing data on melting points, spectroscopic analysis, and dissolution profiles are necessary to quantify the effects of forming this specific multi-component crystal.

Advanced Applications in Materials Science Utilizing Benzene 1,4 Diamine;benzoic Acid Assemblies

Design and Development of Porous Materials (e.g., Metal-Organic Frameworks) for Gas Adsorption

The design of porous materials for gas adsorption is a critical area of research, with applications in gas storage, separation, and purification. Metal-Organic Frameworks (MOFs), a class of crystalline porous materials constructed from metal ions or clusters and organic linkers, are at the forefront of this field. The incorporation of functional groups, such as amines, into the organic linkers of MOFs has been shown to enhance their gas adsorption properties, particularly for CO2 capture, due to the increased affinity of the amine groups for the acidic CO2 molecules.

While direct use of a simple Benzene-1,4-diamine;benzoic acid co-crystal as a primary building block for MOFs is not widely reported, the principles of its formation are highly relevant. The amine and carboxylic acid functionalities are key components in the synthesis of many MOFs. For instance, amino-functionalized versions of benzene-1,4-dicarboxylic acid (a close derivative of benzoic acid with an additional carboxylic acid group) are extensively used as organic linkers. In one study, cerium-based MOFs were fabricated using both benzene-1,4-dicarboxylic acid (BDC) and its amino-functionalized counterpart (ABDC). rsc.org The presence of the amino group in the ABDC-based MOF was found to improve the fluoride (B91410) adsorption capacity from water, highlighting the positive impact of amine functionalization. rsc.org Similarly, lanthanum-based MOFs using BDC and ABDC have been developed for water defluoridation, with the amino-functionalized version showing slightly higher defluoridation capacities. researchgate.net

The potential for Benzene-1,4-diamine itself to act as a strut or be incorporated into a larger linker molecule is also an active area of exploration. For example, a titanium-organic framework, MOF-901, was synthesized using an amine-functionalized hexameric titanium oxo cluster, which was then linked together through reactions with benzene-1,4-dialdehyde. researchgate.net This demonstrates a strategy where the amine functionality, akin to that in Benzene-1,4-diamine, is crucial for the framework's construction.

The following table summarizes the performance of some amine-functionalized porous materials in adsorption applications, illustrating the potential benefits of incorporating amine groups.

| Adsorbent Material | Target Pollutant/Gas | Adsorption Capacity | Reference |

| Ce@ABDC MOF | Fluoride | 4.91 mg g⁻¹ | rsc.org |

| La@ABDC MOF | Fluoride | 4950 mgF⁻ kg⁻¹ | researchgate.net |

| M-3,5-DABA MOF | Gold (Au(III)) ions | 1391.5 mg g⁻¹ | nih.gov |

| Amine-functionalized PS | Carbon Dioxide (CO2) | up to 1.86 mmol g⁻¹ | mdpi.com |

These findings suggest that a hypothetical porous material constructed from a Benzene-1,4-diamine and a dicarboxylic acid linker could exhibit favorable gas adsorption properties, benefiting from both the porosity of the framework and the specific interactions of the amine groups.

Engineering of Materials for Nonlinear Optical (NLO) Applications

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion, optical switching, and data storage. The key to a material exhibiting second-order NLO properties is a non-centrosymmetric crystal structure. The co-crystallization of an electron-donating molecule with an electron-accepting molecule is a well-established strategy to create such structures.

The assembly of Benzene-1,4-diamine (an electron donor due to its amino groups) and benzoic acid (which can act as an electron acceptor, particularly when functionalized) presents a promising approach for the design of NLO materials. The hydrogen bonding between the two components can enforce a non-centrosymmetric packing arrangement in the solid state.

Research on related systems supports this potential. For example, a study on novel 1,4-phenylenediamine-based Schiff bases demonstrated their promise for NLO applications. nih.gov The synthesized chromophores exhibited significant NLO behavior, with the compound featuring a benzene-1,3-diol moiety showing the highest total molecular polarizability (μtot), first hyperpolarizability (βtot), and second hyperpolarizability (γtot). nih.gov The following table presents the calculated NLO properties for these chromophores.

| Chromophore | μtot (D) | βtot (× 10⁻³⁰ a.u.) | γtot (× 10⁻³⁴ a.u.) |

| 3c | 4.79 | 8.00 | 8.13 |

Data extracted from a study on 1,4-phenylenediamine-based chromophores. nih.gov

Furthermore, the NLO properties of 1,4-Diamino-9,10-Anthraquinone have been investigated, revealing that the dye exhibits self-defocusing and reverse saturable absorption behavior. nih.gov The nonlinear refractive index (n2) and nonlinear absorption coefficient (β) were found to be on the order of 10⁻⁶ esu and 10⁻⁴ m/W, respectively, confirming its NLO activity. nih.gov These examples underscore the potential of the 1,4-diaminobenzene moiety as a core component in NLO materials. The role of benzoic acid in such an assembly would be to facilitate a non-centrosymmetric crystal lattice through directed hydrogen bonding, a critical requirement for second-order NLO effects.

Exploration in Heterogeneous Catalysis and Organocatalysis

The development of efficient and selective catalysts is a cornerstone of green chemistry. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysts. The combination of acidic and basic functionalities in a single system can lead to cooperative catalytic effects.

A this compound assembly presents an intriguing platform for organocatalysis. The amino groups of Benzene-1,4-diamine can act as a Brønsted base or as a hydrogen bond donor, while the carboxylic acid group of benzoic acid can serve as a Brønsted acid. This bifunctional nature could be harnessed for a variety of organic transformations.

Research in this area has shown the potential of related systems. For instance, benzoic acid has been used as a co-catalyst with a diarylprolinol silyl (B83357) ether for the enantioselective aza-ene-type domino reaction to produce 1,4-dihydropyridines. nih.gov In this system, the benzoic acid likely acts as a proton shuttle, activating the substrates and facilitating the reaction cascade.

Furthermore, organocatalysts derived from benzene-1,2-diamine have been synthesized and their catalytic activity investigated in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com While the enantioselectivity was modest, the conversion rates were high, demonstrating the catalytic potential of the diamine scaffold. mdpi.com

The concept of using a this compound assembly in heterogeneous catalysis is also plausible. Immobilizing this assembly onto a solid support could create a robust and recyclable catalyst. The distinct acidic and basic sites within the assembly could work in concert to activate substrates and facilitate reactions, similar to the active sites of some enzymes.

Investigations in Corrosion Inhibition Materials

The prevention of metal corrosion is of immense economic and safety importance. Organic corrosion inhibitors are widely used to protect metals from aggressive environments. These molecules typically function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

Compounds containing nitrogen atoms, such as amines, and aromatic rings are known to be effective corrosion inhibitors for various metals, particularly in acidic media. The nitrogen atoms can coordinate with the metal surface, while the aromatic rings provide a large surface area for coverage.

A this compound assembly has the potential to be an effective corrosion inhibitor. The Benzene-1,4-diamine component can strongly adsorb onto a metal surface through its two amino groups. The benzoic acid, linked via hydrogen bonding, could contribute to the formation of a more compact and robust protective film.

Studies on related compounds have demonstrated the efficacy of this approach. For example, 1,4-di(1-vinyl-3-methylimidazolium) benzene (B151609) dibromide has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solution. researchgate.net This molecule, which contains a benzene ring and nitrogen-containing heterocyclic rings, showed a high inhibition efficiency of about 93% at a concentration of 1x10⁻² M. researchgate.net The following table shows the effect of inhibitor concentration on the corrosion rate of mild steel.

| Inhibitor Concentration (M) | Corrosion Rate (mg.cm⁻².h⁻¹) at 303 K |

| 0 (Blank) | 0.414 |

| 1x10⁻⁶ | 0.327 |

| 1x10⁻³ | ~0.222 |

Data extracted from a study on a benzene-derived corrosion inhibitor. researchgate.net

Similarly, Schiff bases derived from amino benzoic acid and 4-amino-antipyrine have been tested as corrosion inhibitors for mild steel in 1 M HCl. nih.gov These studies highlight the synergistic effect of having both amine and other functional groups in the inhibitor molecule. The adsorption of such inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.gov

Development of Supramolecular Gels and Networks for Functional Materials

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a solvent. The formation of these networks is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The assembly of Benzene-1,4-diamine and benzoic acid through directional hydrogen bonding provides a classic motif for the formation of supramolecular gels. The linear, rigid nature of the benzene rings can promote the formation of one-dimensional fibrous structures, which can then entangle to form a gel network. The properties of the resulting gel, such as its thermal stability and mechanical strength, can be tuned by modifying the chemical structures of the components.

While specific studies on gels formed directly from Benzene-1,4-diamine and benzoic acid are not prevalent in the literature, the principles are well-established. For instance, the ability of benzoic acid to act as a catalyst in transamidation reactions for the formation of functional materials has been explored, highlighting its role in forming amide linkages which are also capable of strong hydrogen bonding. liverpool.ac.uk

The functionalization of the benzene rings in either the diamine or the benzoic acid could be used to introduce additional properties into the supramolecular gel. For example, incorporating photoresponsive or redox-active moieties could lead to the development of "smart" gels that respond to external stimuli. These materials could find applications in areas such as drug delivery, tissue engineering, and environmental remediation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.